

An In-depth Technical Guide to C8 Branched-Chain Alcohols

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of C8 branched-chain alcohols, a diverse group of chemical compounds with significant industrial and emerging biological relevance. This document details their chemical and physical properties, synthesis methodologies, and wide-ranging applications. A key focus is placed on their biological effects and toxicological profiles, supported by detailed experimental protocols and data presented for comparative analysis.

Physicochemical Properties of C8 Branched-Chain Alcohols

C8 branched-chain alcohols are isomers of octanol, sharing the chemical formula C8H18O. The branching in their carbon chain significantly influences their physical properties, such as boiling point, melting point, and density, leading to a wide range of industrial applications. 2-Ethylhexanol is the most commercially significant C8 branched-chain alcohol.[1] A summary of the physicochemical properties of 2-ethylhexanol and other selected C8 branched-chain isomers is presented in Table 1.

Table 1: Physicochemical Properties of Selected C8 Branched-Chain Alcohols



Isomer Name	CAS Number	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/cm³)
2-Ethylhexan- 1-ol	104-76-7	130.23	183-186	-76	0.833
6- Methylheptan -1-ol	1653-40-3	130.23	187	-106	0.8175
2-Methyl-3- heptanol	18720-62-2	130.23	164-166	-	-
4-Methyl-3- heptanol	14979-39-6	130.23	160-162	-	-
2,4-Dimethyl- 3-hexanol	13432-25-2	130.23	160-162	-	-
2-Methyl-4- heptanol	21570-35-4	130.23	166	-	0.822
3-Methyl-1- heptanol	61169-84-4	130.23	185-187	-	-

Synthesis of C8 Branched-Chain Alcohols

The industrial production of C8 branched-chain alcohols is dominated by the oxo process, which involves the hydroformylation of heptenes.[2] This process is particularly important for the large-scale synthesis of 2-ethylhexanol.

Industrial Synthesis of 2-Ethylhexanol (Oxo Process)

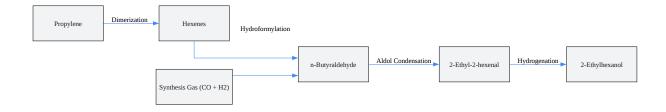
The oxo process for 2-ethylhexanol production is a multi-step process that starts with propylene. The key steps are:

• Propylene Dimerization: Propylene is dimerized to form a mixture of hexenes.



- Hydroformylation (Oxo Reaction): The hexene mixture is reacted with synthesis gas (a
 mixture of carbon monoxide and hydrogen) in the presence of a catalyst (typically cobalt or
 rhodium-based) to produce heptanals.
- Aldol Condensation: The resulting n-butyraldehyde undergoes aldol condensation to form 2ethyl-2-hexenal.[3]
- Hydrogenation: The unsaturated aldehyde is then hydrogenated to produce 2-ethylhexanol.
 [3]

A simplified workflow for the industrial production of 2-ethylhexanol is depicted below.



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Figure 1: Industrial synthesis of 2-ethylhexanol via the oxo process.

Laboratory Scale Synthesis of 6-methylheptan-2-one (Precursor to 6-methylheptan-2-ol)

A laboratory-scale synthesis of 6-methylheptan-2-one, a precursor that can be reduced to the corresponding C8 alcohol, can be achieved through an aldol condensation reaction between isovaleraldehyde and acetone.[4]

Experimental Protocol:



- Reaction Setup: A 500-liter pressure reactor equipped with a mechanical stirrer is charged with 87.5 kg of water. 1.25 kg of NaOH (31.25 mole) is dissolved in the water.[4]
- Reactant Addition: 125 kg of acetone (2155 mole) and 107.5 kg of isovaleraldehyde (1250 mole) are added to the reactor.[4]
- Hydrogenation Catalyst: 2 kg of a palladium-on-carbon catalyst (5% Pd) is added to the mixture.[4]
- Reaction Conditions: The reactor is pressurized with hydrogen to 30 bar and heated to 100°C. The reaction is allowed to proceed for 10 hours with continuous stirring.[4]
- Workup and Isolation: After cooling and depressurization, the organic phase is separated from the aqueous phase. The organic phase is then distilled to purify the 6-methylheptan-2one.[4]

Applications of C8 Branched-Chain Alcohols

The unique properties of C8 branched-chain alcohols make them versatile compounds with a wide array of industrial applications.

- Plasticizers: The primary application of 2-ethylhexanol is in the production of plasticizers, such as di(2-ethylhexyl) phthalate (DEHP) and di(2-ethylhexyl) adipate (DEHA).[5] These plasticizers are used to impart flexibility to polymers like polyvinyl chloride (PVC).
- Solvents: 2-Ethylhexanol is used as a low-volatility solvent in paints, lacquers, and coatings.
 [6]
- Surfactants and Esters: C8 branched-chain alcohols are used as precursors in the synthesis
 of various esters and surfactants.
- Herbicides and Pesticides: They serve as intermediates in the production of certain herbicides and pesticides.
- Fuel Additives: 2-Ethylhexanol can be used as a cetane improver in diesel fuel.[7]
- Fragrances and Flavors: Certain C8 branched-chain alcohols and their esters are used in the fragrance and flavor industry.



Biofuels: Branched-chain higher alcohols, including those with eight carbons, are being
investigated as potential biofuels due to their higher energy density and lower hygroscopicity
compared to ethanol.[1][8]

Biological Effects and Toxicology

The biological effects of C8 branched-chain alcohols are of significant interest, particularly concerning their metabolism and potential toxicity.

Metabolism

C8 branched-chain alcohols are metabolized in the liver through oxidation. For example, 2-ethylhexanol is oxidized to 2-ethylhexanoic acid.[5] This metabolite is then further metabolized and excreted, primarily in the urine as glucuronide conjugates.



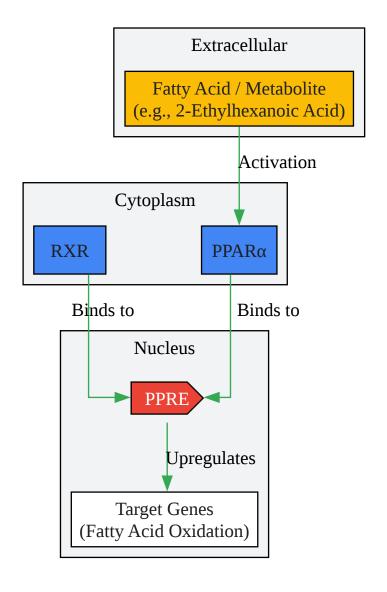
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Figure 2: Simplified metabolic pathway of a C8 branched-chain alcohol.

Signaling Pathway Activation

The metabolite of di(2-ethylhexyl) phthalate (DEHP), mono-(2-ethylhexyl) phthalate (MEHP), has been shown to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ.[9] PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation.[10] The activation of PPARα by fatty acids and their derivatives leads to the upregulation of genes involved in fatty acid oxidation.[11]





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Figure 3: PPARα signaling pathway activation.

Toxicology

The acute toxicity of C8 branched-chain alcohols is generally considered to be low to moderate. Toxicological data for selected isomers are presented in Table 2.

Table 2: Acute Oral Toxicity of Selected C8 Branched-Chain Alcohols in Rats



Isomer Name	CAS Number	LD50 (mg/kg)	
2-Ethylhexan-1-ol	104-76-7	2049 - 3730	
Isooctanol (mixed isomers)	26952-21-6	> 2000	
6-Methylheptan-1-ol	1653-40-3	No data available	
2-Methyl-3-heptanol	18720-62-2	No data available	

Note: LD50 values can vary depending on the specific study and testing conditions.

Experimental Protocols Determination of Acute Oral Toxicity (OECD Guideline 423)

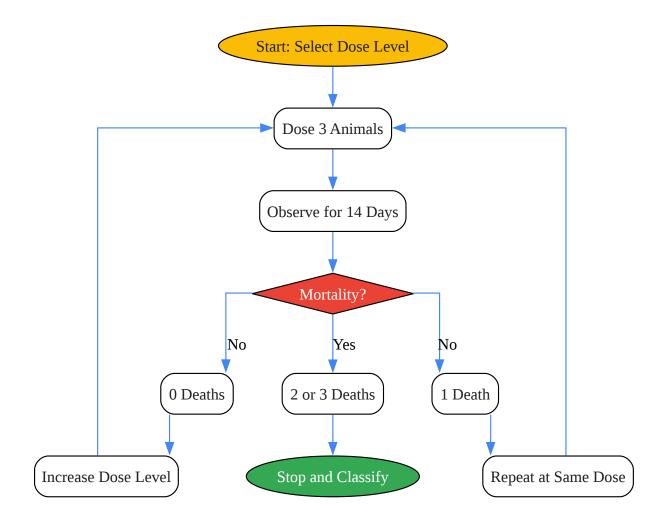
The acute toxic class method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[12]

Experimental Workflow:

- Animal Selection and Preparation: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to the laboratory conditions and fasted prior to dosing.
- Dose Preparation: The test substance is prepared at the appropriate concentration, typically
 in a vehicle like water or corn oil.
- Dosing: A single dose of the test substance is administered to a group of three animals by oral gavage.
- Observation: The animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
- Stepwise Procedure:
 - If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity class.



- If one animal dies, the test is repeated with three more animals at the same dose level.
- If no animals die, the test is repeated with three animals at a higher dose level.
- Data Analysis: The LD50 is estimated based on the dose levels at which mortality is observed.



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Figure 4: Experimental workflow for OECD Guideline 423.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)



GC-MS is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it ideal for the analysis of C8 branched-chain alcohol isomers.[13][14]

Experimental Protocol:

- Sample Preparation:
 - Prepare a standard solution of the C8 alcohol isomer(s) of interest in a suitable volatile solvent (e.g., ethanol, hexane) at a concentration of approximately 1 mg/mL.
 - If analyzing a mixture, dilute the sample in the same solvent.
- GC-MS Instrument Setup:
 - Gas Chromatograph (GC):
 - Column: Use a capillary column suitable for alcohol analysis (e.g., a polar column like a wax-based column).
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate (e.g., 1 mL/min).
 - Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250°C). Use a split or splitless injection mode depending on the sample concentration.
 - Oven Program: Program the oven temperature to achieve good separation of the isomers. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min).
 - Mass Spectrometer (MS):
 - Ionization Mode: Use Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan a mass range appropriate for the expected fragments of C8 alcohols (e.g., m/z 30-200).



Analysis:

- Inject a small volume (e.g., 1 μL) of the prepared sample into the GC.
- Acquire the data, which will consist of a chromatogram (signal intensity versus retention time) and a mass spectrum for each peak.
- Data Interpretation:
 - Identify the peaks corresponding to the C8 alcohol isomers based on their retention times.
 - Confirm the identity of each isomer by comparing its mass spectrum to a reference library (e.g., NIST). The fragmentation pattern will be characteristic of the specific isomer's structure.

Conclusion

C8 branched-chain alcohols are a class of compounds with significant industrial importance, primarily driven by the versatile applications of 2-ethylhexanol. Their unique physicochemical properties, influenced by their branched structure, make them valuable as precursors for plasticizers, solvents, and a variety of other chemical products. While their acute toxicity is generally low, their metabolism and potential to interact with biological pathways, such as the PPAR signaling system, warrant further investigation, particularly in the context of drug development and safety assessment. The detailed experimental protocols provided in this guide offer a framework for the synthesis, characterization, and toxicological evaluation of these important compounds. Further research into the properties and biological activities of a wider range of C8 branched-chain alcohol isomers is encouraged to unlock their full potential.

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